molecular formula C12H11ClN2O5 B4014881 6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE

6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE

Cat. No.: B4014881
M. Wt: 298.68 g/mol
InChI Key: ISQNUCJEUYXRGA-UHFFFAOYSA-N
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Description

6-(6-Chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxole ring and a nitro-substituted tetrahydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach starts with the chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 6-position. This is followed by nitration to add the nitro group at the 5-position. The resulting intermediate is then subjected to a series of cyclization reactions to form the tetrahydropyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(6-Chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(6-chloro-1,3-benzodioxol-5-yl)-5-nitrotetrahydro-2(1H)-pyridinone stands out due to its specific combination of a chlorinated benzodioxole ring and a nitro-substituted tetrahydropyridinone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(6-chloro-1,3-benzodioxol-5-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5/c13-7-4-10-9(19-5-20-10)3-6(7)12-8(15(17)18)1-2-11(16)14-12/h3-4,8,12H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQNUCJEUYXRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE
Reactant of Route 2
Reactant of Route 2
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE
Reactant of Route 3
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE
Reactant of Route 4
Reactant of Route 4
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE
Reactant of Route 5
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE
Reactant of Route 6
6-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-5-NITROTETRAHYDRO-2(1H)-PYRIDINONE

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